Isopropyl bis(hydroxymethyl)carbamate
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Overview
Description
Isopropyl bis(hydroxymethyl)carbamate is a chemical compound with the molecular formula C6H13NO4. It is a type of carbamate, which is a category of organic compounds formally derived from carbamic acid. Carbamates are known for their stability and are widely used in various industrial and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with formaldehyde and carbon dioxide. This reaction typically occurs under mild conditions and results in the formation of the carbamate group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Isopropyl bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamate into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Isopropyl bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which isopropyl bis(hydroxymethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form stable bonds with amines, making it useful in various chemical reactions. Additionally, its ability to undergo hydrolysis under certain conditions allows it to release active compounds in a controlled manner .
Comparison with Similar Compounds
Ethyl carbamate: Another carbamate with similar chemical properties but different applications.
Methyl carbamate: Known for its use in agricultural chemicals and as a reagent in organic synthesis.
Uniqueness: Isopropyl bis(hydroxymethyl)carbamate is unique due to its specific molecular structure, which provides distinct stability and reactivity characteristics. Its dual hydroxymethyl groups make it particularly useful in applications requiring precise control over chemical reactions .
Properties
CAS No. |
4987-75-1 |
---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
propan-2-yl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO4/c1-5(2)11-6(10)7(3-8)4-9/h5,8-9H,3-4H2,1-2H3 |
InChI Key |
DSMDTSQLIDMSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(CO)CO |
Origin of Product |
United States |
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